molecular formula C11H12N2O2S B8568353 methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate

methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate

Cat. No.: B8568353
M. Wt: 236.29 g/mol
InChI Key: YSFBNWCZTKBHOX-UHFFFAOYSA-N
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Description

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is a heterocyclic compound that features both pyrazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of these rings in a single molecule makes it a compound of interest for researchers in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with methyl 2-thiophenecarboxylate under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
  • Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
  • Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-3-thiophenecarboxylate

Uniqueness

Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is unique due to the specific positioning of the pyrazole and thiophene rings, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-3-13-9(4-5-12-13)8-6-10(16-7-8)11(14)15-2/h4-7H,3H2,1-2H3

InChI Key

YSFBNWCZTKBHOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=CSC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-bromo-2-thiophenecarboxylate (1.0 g, 4.52 mmol) in dioxane/H2O (5:1, 6 mL) was added K2CO3 (1.86 g, 13.5 mmol), tetrakistriphenylphosphine Pd(0) (260 mg, 0.23 mmol) and 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.3 g, 5.85 mmol). The reaction mixture was heated to 70° C. in a sealed tube. After 2 h, the reaction mixture was concentrated under vacuum and purified on silica (hex/EtOAc, 20-40%) to afford methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate (0.7 g, 66%) as a light yellow solid: LC-MS (ES) m/z=237 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
260 mg
Type
catalyst
Reaction Step One

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